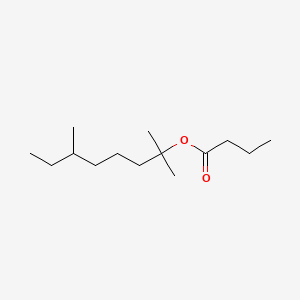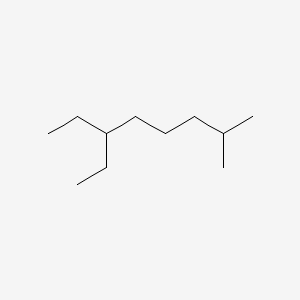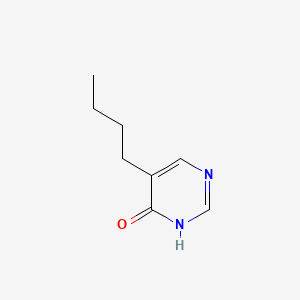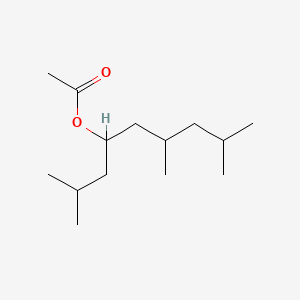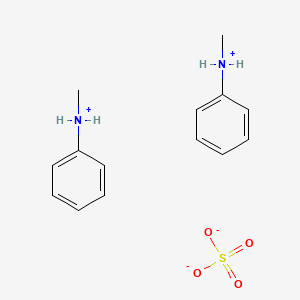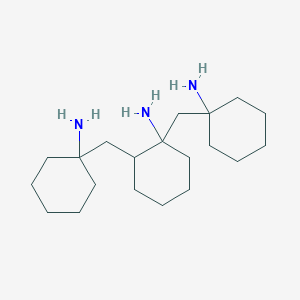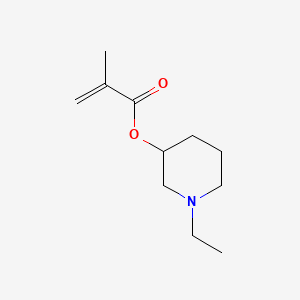![molecular formula C10H9N5O B12658715 N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine CAS No. 34550-43-1](/img/structure/B12658715.png)
N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 264048 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 264048 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and reactants that facilitate the formation of the desired chemical structure.
Industrial Production Methods
Industrial production of NSC 264048 often involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions to ensure consistent quality and yield. This may include the use of continuous flow reactors, automated control systems, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 264048 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for various applications.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 264048 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 264048 depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
NSC 264048 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of NSC 264048 involves its interaction with specific molecular targets and pathways within cells. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Propriétés
Numéro CAS |
34550-43-1 |
|---|---|
Formule moléculaire |
C10H9N5O |
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine |
InChI |
InChI=1S/C10H9N5O/c1-2-7(16-5-1)6-12-8-3-4-11-10-9(8)13-15-14-10/h1-5H,6H2,(H2,11,12,13,14,15) |
Clé InChI |
GSHVEFVGODSAHS-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CNC2=CC=NC3=NNN=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



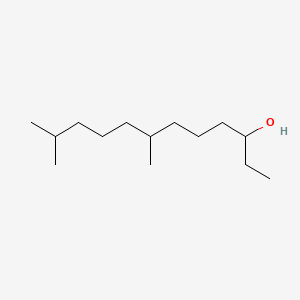
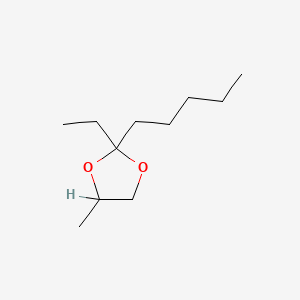

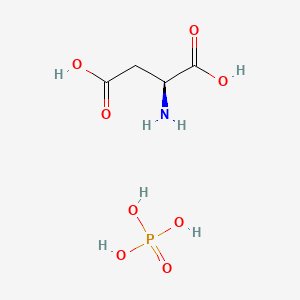
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
